molecular formula C10H12N4O2S2 B5292314 2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide

2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide

Cat. No. B5292314
M. Wt: 284.4 g/mol
InChI Key: CLFFCBMTYACZRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound has been synthesized using a variety of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of 2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide is not fully understood. However, it has been suggested that this compound may exert its antimicrobial activity by inhibiting the growth of bacteria through the disruption of bacterial cell membranes. In addition, this compound may also exert its anti-inflammatory and cancer chemopreventive activities through the inhibition of certain cellular signaling pathways.
Biochemical and Physiological Effects:
2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to have antimicrobial activity against a variety of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, this compound has also been shown to have anti-inflammatory activity, as well as potential cancer chemopreventive activity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide in lab experiments is its potential as an antimicrobial agent. This compound has been shown to have activity against a variety of bacteria, which makes it a potentially useful tool for studying bacterial growth and survival. However, one limitation of using this compound in lab experiments is its unknown mechanism of action. Without a clear understanding of how this compound exerts its effects, it may be difficult to interpret the results of experiments using this compound.

Future Directions

There are a number of future directions for research on 2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide. One potential direction is to further investigate the mechanism of action of this compound. By gaining a better understanding of how this compound exerts its effects, it may be possible to develop more targeted and effective therapies based on this compound. Another potential direction is to investigate the potential use of this compound as a cancer chemopreventive agent. By exploring the potential of this compound to prevent the development of cancer, it may be possible to develop new strategies for cancer prevention and treatment. Finally, there is also potential for further research on the use of this compound as an antimicrobial agent. By investigating the activity of this compound against a wider range of bacteria, it may be possible to develop new treatments for bacterial infections.

Synthesis Methods

2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide can be synthesized using a variety of methods. One such method involves the reaction of 2-aminothiazole with 2-chloro-N-(5-propyl-1,3,4-oxadiazol-2-yl)acetamide in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide.

Scientific Research Applications

2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide has been studied extensively for its potential applications in various fields. One such application is in the field of medicinal chemistry, where this compound has been investigated for its potential as an antimicrobial agent. In addition, this compound has also been studied for its potential as an anti-inflammatory agent, as well as its potential as a cancer chemopreventive agent.

properties

IUPAC Name

2-[(5-propyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S2/c1-2-3-8-13-14-10(16-8)18-6-7(15)12-9-11-4-5-17-9/h4-5H,2-3,6H2,1H3,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFFCBMTYACZRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)SCC(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49729007
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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